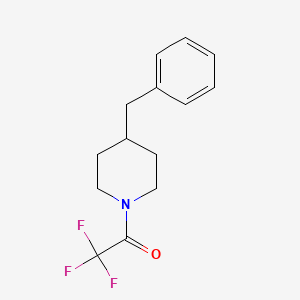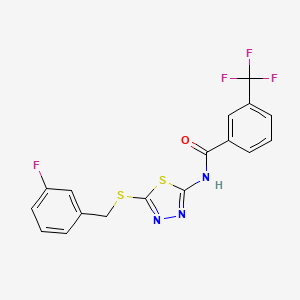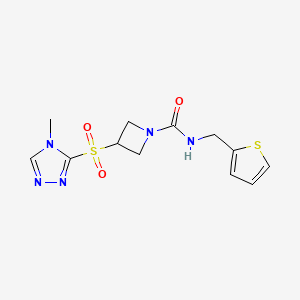![molecular formula C10H8N6 B2395574 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amin CAS No. 303145-66-6](/img/structure/B2395574.png)
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine consists of a triazolopyrimidine core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been extensively studied for its scientific research applications in various fields:
Wirkmechanismus
Target of Action
The primary target of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction results in the inhibition of CDK2, which subsequently leads to the disruption of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Result of Action
The inhibition of CDK2 by 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine leads to significant alterations in cell cycle progression, inducing apoptosis within cells . This results in the inhibition of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This regioselective one-step synthesis yields the desired triazolopyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods, such as the reaction between azinium-N-imines and nitriles in the presence of copper acetate, have been developed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic addition, transamidation, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include various triazolopyrimidine derivatives, which exhibit significant biological activities and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but lacks the pyrimidine ring, resulting in different biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives: These compounds exhibit potent anticancer activities and are used in the design of new anticancer agents.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-one: Known for its anti-epileptic activities and used in the treatment of neurological disorders.
The uniqueness of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its diverse biological activities and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALXFZBRNJNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)


![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2395511.png)
![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)
